4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-5-3-4-6-14(11)16-19-20-17(23-16)18-15(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSWTDLDXKWCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
A common route involves reacting 2-methylphenylacetic acid derivatives with thiosemicarbazide. For example:
- Thiosemicarbazide Formation :
$$ \text{2-Methylphenylacetic acid} + \text{Thiosemicarbazide} \rightarrow \text{2-Methylphenylthiosemicarbazide} $$ . - Cyclization :
Treatment with concentrated $$ \text{H}2\text{SO}4 $$ or $$ \text{POCl}_3 $$ induces cyclization to form 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine.
Reaction Conditions :
Acylation of the Thiadiazol-2-Amine
The amide bond is formed via nucleophilic acyl substitution using 4-methoxybenzoyl chloride.
Procedure from Analogous Compounds
Adapted from, the acylation proceeds as follows:
- Base-Mediated Reaction :
- Dissolve 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine (5 mmol) in anhydrous pyridine (50 mL).
- Cool to 0°C, then add 4-methoxybenzoyl chloride (5 mmol) dropwise over 30 minutes.
- Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
- Workup :
- Distill pyridine under reduced pressure.
- Recrystallize the residue from ethanol to obtain pure product.
Key Parameters :
Alternative Synthetic Routes
Coupling Agents in Amide Formation
Modern methods employ carbodiimides (e.g., DCC, EDCl) to activate the carboxylic acid. For example:
- Activation :
$$ \text{4-Methoxybenzoic acid} + \text{DCC} \rightarrow \text{Active ester} $$. - Coupling :
React with 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine in $$ \text{CH}2\text{Cl}2 $$ or DMF.
Advantages :
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Crystallographic Data (Adapted from)
| Parameter | Value |
|---|---|
| Formula | C$${18}$$H$${16}$$N$$3$$O$$2$$S |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 29.950 (6) |
| b (Å) | 14.561 (3) |
| c (Å) | 7.6520 (15) |
| β (°) | 94.78 (3) |
| V (Å$$^3$$) | 3325.4 (12) |
| Z | 8 |
| Density (g/cm$$^3$$) | 1.400 |
Optimization and Challenges
Byproduct Mitigation
Yield Improvement
- Recrystallization : Ethanol yields >90% purity.
- Column Chromatography : Employed for complex mixtures (SiO$$_2$$, hexane/EtOAc).
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-hydroxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-dihydrothiadiazol-2-yl]benzamide.
Substitution: 4-bromo-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Analogs
- 2-Bromo-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (): Bromine substitution enhances bioactivity, as seen in related compounds. For example, a bromo-substituted analog (2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl] benzamide) demonstrated 100% protection against mortality in vivo at 60 mg/kg, suggesting halogenation improves potency .
- Chloro/Fluoro Derivatives : N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives with 3-chloro, 4-chloro, or fluoro substituents (e.g., 4b–4f) showed distinct spectral profiles (1H-NMR: 7.36–8.32 ppm for aromatic protons) but comparable yields (53–70%) .
Methoxy and Hydrophobic Groups
- 4-Methoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide (CAS 3567-08-6): The methoxy group enhances solubility, while the 2-methylpropyl chain may increase membrane permeability .
- N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide : Dimethoxy and methylthio groups synergistically improve antioxidant activity, as seen in analogs tested via ABTS•+ scavenging assays .
Pharmacological Activity
- Anticancer Activity :
- Antioxidant Activity :
Data Tables: Comparative Analysis of Key Analogs
Table 1. Substituent Effects on Physicochemical Properties
Biological Activity
4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound notable for its complex structure that includes a methoxy group and a thiadiazole ring integrated into a benzamide core. This unique combination of functional groups has been linked to various biological activities, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant biological properties, including:
- Antimicrobial Activity : Studies have shown that compounds containing the thiadiazole moiety possess antimicrobial properties against various pathogens. The presence of the 1,3,4-thiadiazole ring enhances the compound's interaction with microbial targets, potentially leading to effective treatments for infections .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy .
- Anti-inflammatory Effects : Compounds similar to 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have demonstrated anti-inflammatory activity in various models. This suggests potential applications in treating inflammatory diseases .
The exact mechanism of action of 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide remains an area of ongoing research. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide group present in related compounds is known to inhibit enzyme activity by mimicking natural substrates. This mechanism may also apply to 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide .
Comparative Analysis with Related Compounds
To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methoxy-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide | C16H16N4O2S | Contains a pyridine ring |
| 4-Methyl-N-[5-[[(3-methylphenyl)methyl]thio]-1,3,4-thiadiazol-2-yl]benzamide | C18H20N4OS | Methylthio group instead of methoxy |
| 2-Methoxy-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide | C18H20N4O3S | Additional methoxy group on phenyl |
These comparisons highlight how the structural features of 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiadiazole derivatives:
- Anticancer Activity : A study evaluated various thiadiazole derivatives against human cancer cell lines such as MCF-7 and U-937. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .
- Antimicrobial Studies : Research on derivatives containing the thiadiazole moiety revealed promising antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
